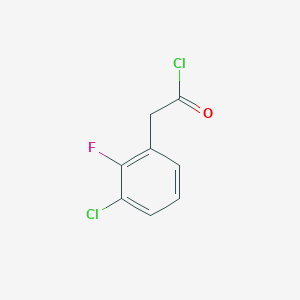

(3-Chloro-2-fluorophenyl)acetyl chloride

Descripción general

Descripción

(3-Chloro-2-fluorophenyl)acetyl chloride is a useful research compound. Its molecular formula is C8H5Cl2FO and its molecular weight is 207.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Indole derivatives, which contain similar aromatic structures, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The success of similar compounds in sm cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

Actividad Biológica

(3-Chloro-2-fluorophenyl)acetyl chloride, with the molecular formula C₈H₅ClF₁O and a molecular weight of 207.03 g/mol, is an organic compound known for its significant biological activity. This compound features both chloro and fluoro substituents on a phenyl ring, which enhances its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, case studies, and comparative analysis with structurally similar compounds.

The specific mechanism of action for this compound remains largely unexplored; however, research indicates that halogenated phenyl compounds often interact with biological targets such as enzymes and receptors. The presence of halogens can influence the binding affinity and activity of these compounds in biological systems, potentially leading to anticancer and antimicrobial properties.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit notable biological activities. For instance, studies on chloro- and fluoro-substituted phenyl compounds have demonstrated their effectiveness against various cancer cell lines and microbial strains.

Antimicrobial Activity

A study examining a range of monomeric alkaloids found that halogenated compounds displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying degrees of effectiveness depending on the specific structural features present .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | Not directly tested | Antimicrobial potential |

| Compound 12a | 0.0195 | Antibacterial |

| Compound 15 | 0.0048 | Antibacterial |

| Compound CS4 | 0.0075 | Antifungal |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Properties : Research has suggested that halogenated phenyl compounds can inhibit tumor growth by interacting with specific cellular pathways. For example, docking studies indicated that compounds containing the 3-chloro-4-fluorophenyl moiety showed enhanced binding to the active sites of enzymes involved in cancer progression .

- Enzyme Inhibition : A study focused on tyrosinase inhibition demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited higher potency compared to their non-halogenated counterparts. This suggests that similar modifications in this compound could lead to improved inhibitory effects against target enzymes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorophenyl acetyl chloride | C₈H₅ClF₂O | Contains two fluorine atoms |

| 4-Fluorophenyl acetyl chloride | C₈H₇ClFO | Lacks chlorine at the meta position |

| 3-Chloro-4-fluorophenyl acetyl chloride | C₈H₇ClF₂O | Different fluorine positioning affects reactivity |

These comparisons highlight how variations in halogen positioning can significantly impact the biological behavior and efficacy of these compounds.

Propiedades

IUPAC Name |

2-(3-chloro-2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQNYSRRBKDTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.